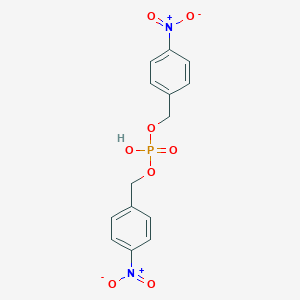

Bis(4-nitrobenzyl) hydrogen phosphate

Description

Properties

IUPAC Name |

bis[(4-nitrophenyl)methyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N2O8P/c17-15(18)13-5-1-11(2-6-13)9-23-25(21,22)24-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPSCIMSQMTXFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COP(=O)(O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322626 | |

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14390-40-0 | |

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Bis(4-nitrobenzyl) Hydrogen Phosphate Solubility & Application Profile

Part 1: Executive Summary & Critical Distinction

Bis(4-nitrobenzyl) hydrogen phosphate (BNBHP) is a specialized organophosphorus intermediate used primarily in nucleotide synthesis and specific kinetic assays. Its solubility profile is dominated by the competition between its polar phosphate head group and the significant hydrophobicity of its two nitrobenzyl moieties.

CRITICAL WARNING (Substrate Identity): Researchers frequently conflate this compound with Bis(4-nitrophenyl) phosphate (BNPP, CAS 645-15-8) , the standard chromogenic substrate for phosphodiesterase (PDE) assays.

-

BNBHP (CAS 14390-40-0): Contains a methylene bridge (

) between the oxygen and the phenyl ring. Used in synthesis and specific mechanistic studies.[1][2] -

BNPP (CAS 645-15-8): Oxygen is directly bonded to the phenyl ring. Used for standard PDE activity screening.

Ensure you are using the correct CAS before proceeding. This guide focuses exclusively on BNBHP (CAS 14390-40-0) .

Part 2: Physicochemical Profile[3]

To understand the solubility behavior of BNBHP, we must first analyze its structural properties. The molecule consists of a central phosphate diester core flanked by two lipophilic 4-nitrobenzyl groups.

| Property | Value / Description |

| IUPAC Name | Bis(4-nitrobenzyl) hydrogen phosphate |

| CAS Number | 14390-40-0 |

| Molecular Formula | |

| Molecular Weight | ~368.24 g/mol |

| Appearance | Yellow crystalline solid |

| Acidity ( | ~1.5 – 2.0 (Phosphate diester proton) |

| Hydrophobicity | Moderate to High (Benzyl rings increase |

Mechanistic Insight: The Solvation Challenge

The solubility of BNBHP is governed by the "Amphiphilic Conflict" :

-

The Phosphate Core: Highly polar and capable of hydrogen bonding. It seeks polar protic solvents (like water or methanol) but is sterically hindered.

-

The Nitrobenzyl Wings: The nitro groups are polar, but the benzyl backbone (

) adds significant lipophilicity and

Part 3: Solubility Landscape

The following data summarizes the solubility of BNBHP across standard laboratory solvent classes. Data is derived from structural analysis and standard organophosphate behavior.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Application Notes |

| Polar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent | Recommended. Ideal for stock solutions (>50 mM). Stable at -20°C. |

| Polar Aprotic | DMF (Dimethylformamide) | Excellent | Good alternative to DMSO. Avoid if downstream reactions are amine-sensitive. |

| Polar Protic | Methanol / Ethanol | Moderate | Soluble, but may require slight warming (37°C) and sonication. |

| Ketones | Acetone | Good | Excellent for synthesis/purification. High volatility makes it poor for biological assays. |

| Chlorinated | Chloroform / DCM | Moderate | Soluble due to lipophilic benzyl groups. Useful for extraction/workup. |

| Aqueous | Water / Buffer (pH 7.4) | Poor | Insoluble as free acid. Requires conversion to salt (using |

| Non-Polar | Hexane / Diethyl Ether | Insoluble | Used as anti-solvents to precipitate the compound during purification. |

Part 4: Experimental Protocols

Protocol A: Preparation of a 50 mM Stock Solution (Standard)

Context: Creating a stable stock for long-term storage and subsequent dilution into aqueous buffers.

-

Calculate Mass: For 10 mL of 50 mM stock, weigh 184.1 mg of BNBHP.

-

Solvent Selection: Use anhydrous DMSO (Grade: Molecular Biology or Cell Culture Tested).

-

Reasoning: DMSO prevents hydrolysis and solvates both the nitro groups and the phosphate core effectively.

-

-

Dissolution:

-

Add 8 mL of DMSO to the vial containing the solid.

-

Vortex vigorously for 30 seconds.

-

If particulates remain, sonicate in a water bath at 35°C for 2-5 minutes.

-

Top up to exactly 10 mL with DMSO.

-

-

Validation (The "Tyndall Check"): Shine a laser pointer or bright focused light through the vial. The path should be clear. If a beam is visible (scattering), the solid is not fully dissolved.

-

Storage: Aliquot into amber tubes (light sensitive nitro groups) and store at -20°C.

Protocol B: Aqueous Working Solution (For Assays)

Context: Diluting the hydrophobic stock into a hydrophilic buffer without precipitation.

-

Prepare Buffer: Use a buffered system (PBS or Tris, pH 7.4) rather than pure water. The slightly basic pH helps deprotonate the phosphate (

), forming the more soluble anion. -

Stepwise Addition:

-

Place the buffer on a magnetic stirrer (rapid stir).

-

Slowly add the DMSO stock dropwise.

-

Limit: Do not exceed 5% v/v DMSO final concentration to avoid enzyme inhibition or compound precipitation.

-

-

Clarification: If the solution turns cloudy (milky), the concentration is above the solubility limit (

). Filter through a 0.22

Part 5: Visualization & Workflow

The following diagram outlines the decision process for solvent selection and handling of BNBHP.

Figure 1: Decision tree for verifying chemical identity and selecting the appropriate solvation pathway based on experimental intent.

Part 6: References

-

Chemical Identity & CAS Verification

-

General Solubility of Organophosphates

-

Solubility of Buffers in Aqueous–Organic Eluents. LCGC North America. (General principles of phosphate solubility in organic modifiers).

-

-

Comparative Substrate Analysis (BNPP vs BNBHP)

-

Synthesis & Reactivity Context

-

Khorana, H. G., et al. "Studies on Polynucleotides." Journal of the American Chemical Society. (Foundational work on benzyl-protected phosphates in synthesis).

-

Sources

- 1. Bis(4-nitrophenyl) phosphate CAS#: 645-15-8 [m.chemicalbook.com]

- 2. Revisiting catalytic model reaction p-nitrophenol/NaBH4 using metallic nanoparticles coated on polymeric spheres - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. CAS 14390-40-0: phosphate de bis(4-nitrobenzyle) hydrogène [cymitquimica.com]

- 4. CAS 14390-40-0: fosfato de bis(4-nitrobenzilo) hidrógeno [cymitquimica.com]

- 5. Bis(4-nitrophenyl) phosphate | 645-15-8 [chemicalbook.com]

An In-depth Technical Guide to the Spectral Characteristics of Bis(4-nitrobenzyl) hydrogen phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The structural elucidation of a molecule is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture, connectivity, and electronic environment of a compound. Bis(4-nitrobenzyl) hydrogen phosphate, with its distinct combination of aromatic nitro functionalities, a phosphate core, and benzylic protons, presents a unique spectral fingerprint. This guide will dissect the anticipated features in its ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and MS spectra, offering a robust reference for its characterization.

The causality behind the predicted spectral features will be explained, linking them to the underlying molecular structure and the principles of each spectroscopic technique. This approach is designed to not only provide reference data but also to enhance the reader's understanding of spectral interpretation for related organophosphate compounds.

Synthesis of Bis(4-nitrobenzyl) hydrogen phosphate: A Proposed Route

A plausible and efficient method for the synthesis of bis(4-nitrobenzyl) hydrogen phosphate involves the reaction of 4-nitrobenzyl alcohol with a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃), followed by hydrolysis. This method is analogous to established procedures for the preparation of other dibenzyl phosphates.

Experimental Protocol:

-

Reaction Setup: A solution of 4-nitrobenzyl alcohol (2.0 equivalents) in a dry, aprotic solvent such as dichloromethane or diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0 °C.

-

Addition of Phosphorylating Agent: Phosphorus oxychloride (1.0 equivalent) is added dropwise to the cooled solution of 4-nitrobenzyl alcohol with vigorous stirring. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to hydrolyze the remaining P-Cl bonds and neutralize the formed hydrochloric acid.

-

Extraction and Purification: The product is extracted into an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure bis(4-nitrobenzyl) hydrogen phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei. For bis(4-nitrobenzyl) hydrogen phosphate, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.2 | Doublet | 4H | H-3, H-5 | Protons ortho to the electron-withdrawing nitro group are deshielded and appear downfield. |

| ~7.5 | Doublet | 4H | H-2, H-6 | Protons meta to the nitro group are less deshielded than the ortho protons. |

| ~5.2 | Doublet | 4H | CH₂ | The benzylic protons are adjacent to an oxygen and are coupled to the phosphorus atom, resulting in a doublet. The electron-withdrawing nature of the 4-nitrophenyl group will shift these protons downfield compared to unsubstituted benzyl groups. |

| ~10-12 | Broad Singlet | 1H | P-OH | The acidic proton of the phosphate group is often broad and its chemical shift is highly dependent on concentration and solvent. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Use a standard pulse sequence for ¹H NMR. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, referenced to the solvent peak):

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~148 | C-4 | The carbon atom attached to the nitro group is significantly deshielded. |

| ~142 | C-1 | The ipso-carbon of the benzyl group, attached to the CH₂ group. |

| ~128 | C-2, C-6 | Aromatic carbons. |

| ~124 | C-3, C-5 | Aromatic carbons. |

| ~68 | CH₂ | The benzylic carbon is deshielded due to the attached oxygen. It may show coupling to the phosphorus atom. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Acquire the spectrum on a spectrometer equipped with a broadband probe.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Longer acquisition times are typically required.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly sensitive technique for the direct observation of the phosphorus nucleus.[1]

Predicted ³¹P NMR Data (proton-decoupled, referenced to external 85% H₃PO₄ at 0 ppm):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~ -1 to 1 | Singlet | P | The chemical shift of dialkyl hydrogen phosphates typically falls in this region. The electron-withdrawing nature of the nitrobenzyl groups might cause a slight downfield shift compared to unsubstituted dibenzyl hydrogen phosphate. |

Experimental Protocol for ³¹P NMR:

-

Sample Preparation: The same sample prepared for ¹H or ¹³C NMR can be used.

-

Instrument Setup: Tune the NMR probe to the ³¹P frequency.

-

Data Acquisition: A proton-decoupled pulse sequence is standard. The chemical shift range for phosphorus is wide, so a spectral width of -50 to 50 ppm is a good starting point.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Data (KBr pellet or thin film):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| ~3000-2500 | Broad | O-H stretch | The acidic proton of the phosphate group exhibits a very broad absorption due to strong hydrogen bonding. |

| ~1600, ~1450 | Medium-Strong | C=C stretch | Aromatic ring vibrations. |

| ~1520 | Strong | Asymmetric NO₂ stretch | A characteristic strong absorption for aromatic nitro compounds. |

| ~1345 | Strong | Symmetric NO₂ stretch | Another characteristic strong absorption for aromatic nitro compounds. |

| ~1250 | Strong | P=O stretch | The phosphoryl group exhibits a strong absorption band. |

| ~1050 | Strong | P-O-C stretch | Stretching vibrations of the phosphate ester bonds. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.

-

Thin Film (for oils or low-melting solids): Dissolve the sample in a volatile solvent, apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

-

Molecular Ion: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be expected at m/z = 369.0.

-

Major Fragment Ions:

-

Loss of a 4-nitrobenzyl group: A significant fragment would likely correspond to the loss of a 4-nitrobenzyl radical, resulting in an ion at m/z = 232.0.

-

4-nitrobenzyl cation: In positive ion mode, a prominent peak at m/z = 136.0 corresponding to the stable 4-nitrobenzyl cation ([C₇H₆NO₂]⁺) would be expected.

-

Phosphate core fragments: Fragmentation of the phosphate backbone could also be observed.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire spectra in both positive and negative ion modes to obtain comprehensive fragmentation information.

Visualization of Molecular Structure and Fragmentation

Molecular Structure of Bis(4-nitrobenzyl) hydrogen phosphate

Caption: Molecular structure of bis(4-nitrobenzyl) hydrogen phosphate.

Predicted Mass Spectrometry Fragmentation Pathway

Sources

An In-depth Technical Guide to the Safe Handling of Bis(4-nitrobenzyl) hydrogen phosphate

This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses necessary for the safe utilization of bis(4-nitrobenzyl) hydrogen phosphate in a research and development setting. It is intended for researchers, laboratory personnel, and drug development professionals who may handle this compound. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Section 1: Compound Identification and Properties

Bis(4-nitrobenzyl) hydrogen phosphate, also known as bis(p-nitrophenyl) phosphate or BNPP, is an aryl phosphate commonly used as a substrate in enzymatic assays, particularly for phosphodiesterases.[1] Its physical and chemical properties are critical for understanding its handling and storage requirements.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 645-15-8 | [2][3] |

| Molecular Formula | C₁₂H₉N₂O₈P | [3][4] |

| Molecular Weight | 340.18 g/mol | [3][4] |

| Appearance | White to light brown crystalline powder | [1][5] |

| Melting Point | 172-175 °C (literature) | [1][5] |

| Solubility | Slightly soluble in DMSO, Isopropanol, and Methanol |[1] |

Section 2: Hazard Analysis and GHS Classification

The primary and most severe hazard associated with bis(4-nitrobenzyl) hydrogen phosphate is its acute oral toxicity.[4][5] According to the Globally Harmonized System (GHS), it is classified as a substance that is fatal if swallowed .[4][5] This high level of toxicity necessitates stringent handling protocols to prevent any possibility of ingestion. Additionally, it is recognized as a skin and eye irritant.[2]

The causality for these classifications lies in the compound's biochemical properties and its metabolic fate, which, while not fully elucidated in all public literature, demand a highly cautious approach.[6]

Table 2: GHS Hazard Classification for Bis(4-nitrobenzyl) hydrogen phosphate

| Category | Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Source(s) |

|---|---|---|---|---|---|

| Acute Toxicity, Oral | Skull and Crossbones | Danger | H300: Fatal if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up. | [2][3][4][5] |

| Skin Irritation | Exclamation Mark | Danger | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| Eye Irritation | Exclamation Mark | Danger | H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |[2] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified hazards, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. This follows the hierarchy of controls, prioritizing the removal of the hazard at its source.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard. Their use is non-negotiable when handling this compound.

-

Ventilation: All handling of solid bis(4-nitrobenzyl) hydrogen phosphate that could generate dust, such as weighing or transferring, must be performed within a certified chemical fume hood or a powder containment hood.[2][3] This prevents the inhalation of airborne particles and contains any minor spills.

-

Safety Stations: Laboratories must be equipped with a fully functional eyewash station and a safety shower in close proximity to the handling area.[7] This ensures immediate decontamination in the event of accidental contact.

Personal Protective Equipment (PPE): Essential for Direct Handling

PPE provides a crucial barrier between the researcher and the chemical. All PPE must be inspected before use.[2]

-

Eye and Face Protection: Chemical safety glasses with side shields are the minimum requirement. However, due to the irritation potential, it is best practice to use a full face shield, especially when handling larger quantities or when there is a risk of splashing.[2] All eye and face protection must be compliant with NIOSH (US) or EN 166 (EU) standards.[2]

-

Skin Protection:

-

Gloves: Chemically resistant gloves are required. Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[2] Always use the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[2] Contaminated gloves must be disposed of as hazardous waste.[2]

-

Lab Coat: A full-sleeved laboratory coat must be worn and kept fastened.

-

-

Respiratory Protection: If for any reason handling must occur outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with an appropriate particulate filter is required to prevent inhalation.[2]

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict, self-validating protocol is essential for preventing exposure.

General Hygiene and Conduct

-

Avoid all personal contact with the product, including inhalation.[3]

-

Wash hands thoroughly with soap and water immediately after handling and before leaving the laboratory.[2][7]

-

Do not eat, drink, or smoke in any area where this chemical is handled or stored.

-

Keep the work area clean and tidy to minimize the risk of contamination.

Experimental Protocol: Weighing and Preparing a Solution

This protocol is designed to minimize dust generation and prevent cross-contamination.

-

Preparation:

-

Designate a specific area within a chemical fume hood for the procedure.

-

Assemble all necessary equipment (spatula, weigh boat, glassware, solvent, etc.) inside the hood before introducing the chemical.

-

Ensure proper PPE is worn.

-

-

Weighing:

-

Carefully open the container inside the fume hood. Avoid creating air currents that could disperse the powder.

-

Use a clean spatula to gently transfer the desired amount of powder to a weigh boat. Do not tap or shake the container unnecessarily.

-

Close the primary container tightly immediately after dispensing.

-

-

Solubilization:

-

Place the weigh boat containing the powder into the destination flask or beaker.

-

Carefully add the solvent, directing the stream to wash the powder from the weigh boat into the vessel. This prevents the need to transfer the dry powder again.

-

Stir the solution until the solid is fully dissolved.

-

-

Cleanup:

-

Rinse the spatula and weigh boat with a small amount of the solvent, adding the rinse to the bulk solution to ensure a complete transfer.

-

Dispose of the weigh boat and any other disposable items (like contaminated wipes) into a designated solid hazardous waste container.

-

Wipe down the work surface inside the fume hood with an appropriate decontaminating solution.

-

Section 5: Storage and Incompatibility

Proper storage is critical for maintaining the chemical's integrity and ensuring safety.

-

Conditions: Store in a cool, dry, and well-ventilated area.[2][7] Keep the container tightly sealed to prevent moisture absorption and contamination.

-

Security: The storage area must be locked and accessible only to authorized personnel, as mandated by the "P405: Store locked up" requirement for highly toxic substances.[3]

-

Temperature: While room temperature storage is acceptable, some suppliers recommend refrigeration (e.g., -20°C) for long-term stability.[1][3]

-

Incompatible Materials: Keep away from strong oxidizing agents.[8]

Section 6: Emergency Response Protocols

Rapid and correct response to an incident is critical. All personnel must be familiar with these procedures before handling the compound.

First Aid Measures

The general advice in any exposure scenario is to consult a physician and show them the Safety Data Sheet (SDS).[2]

-

If Swallowed: This is a medical emergency. Immediately call a poison control center or physician. [2][5] Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water.[2][3] Never give anything by mouth to an unconscious person.[2][6]

-

If on Skin: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][7] Seek medical attention if irritation develops or persists.[7]

-

If in Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[3]

-

If Inhaled: Move the individual to fresh air immediately.[3] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.[2]

Emergency Workflow Diagram

The following diagram outlines the logical flow for responding to a chemical incident involving bis(4-nitrobenzyl) hydrogen phosphate.

Caption: Workflow for emergency response to incidents.

Accidental Release (Spill) Management

-

Evacuate: Evacuate non-essential personnel from the immediate area.[2]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Wear full personal protective equipment, including respiratory protection, gloves, and eye/face protection.[2][3]

-

Contain: Prevent further spillage or leakage if it is safe to do so.[2] Do not let the product enter drains.[2]

-

Clean-up: Carefully sweep or shovel up the spilled solid.[2] Avoid any actions that create dust.[2] Place the material into a suitable, closed, and properly labeled container for disposal.

-

Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

-

Hazardous Combustion Products: During a fire, irritant fumes and toxic gases may be generated, including oxides of phosphorus and nitrogen oxides.[3][8]

-

Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[3][9]

Section 7: Waste Disposal

All waste containing bis(4-nitrobenzyl) hydrogen phosphate, including the pure compound, contaminated materials, and empty containers, must be treated as hazardous waste.

-

Procedure: Waste must be disposed of through a licensed disposal company.[2] It should not be disposed of via standard laboratory drains or trash.

-

Methodology: A common disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Section 8: Toxicological and Ecological Profile

-

Toxicology: The most significant known toxicological effect is severe acute oral toxicity.[4] The toxicological properties regarding chronic exposure, carcinogenicity, and mutagenicity have not been fully investigated, which reinforces the need to handle this compound with extreme caution and minimize all exposure.[6]

-

Ecology: There is no specific data available regarding the environmental fate or ecotoxicity of this compound. It should be prevented from entering the environment, as its effects on aquatic and terrestrial life are unknown.[2]

Section 9: References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ammonium phosphate, dibasic. Retrieved from

-

ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - Bis(4-nitrophenyl) phosphate. Retrieved from

-

Sdfine. (n.d.). di-sodium hydrogen orthophosphate dihydrate. Retrieved from

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide. Retrieved from

-

Fisher Scientific. (2021). SAFETY DATA SHEET - 4-Nitrophenyl dihydrogen phosphate. Retrieved from

-

TCI Chemicals. (2023). SAFETY DATA SHEET. Retrieved from

-

MedChemExpress. (n.d.). Bis(4-nitrophenyl) phosphate-SDS. Retrieved from

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrophenyl Phosphate, Bis-(Cyclohexyl- Ammonium) Salt, 99+%. Retrieved from

-

Carl ROTH. (2024). Safety Data Sheet: di-Ammonium hydrogen phosphate. Retrieved from

-

iChemical. (n.d.). Bis(4-nitrophenyl) hydrogen phosphate, CAS No. 645-15-8. Retrieved from

-

MDPI. (2023). Phytochemicals Possess Selective Chemopreventive Mechanisms That Safeguard Human Cells from Oxidative Toxicity. Retrieved from

-

PubChem. (n.d.). Bis(p-nitrophenyl) phosphate. Retrieved from

-

Sigma-Aldrich. (n.d.). Bis(4-nitrophenyl) phosphate 99 645-15-8. Retrieved from

-

ChemicalBook. (n.d.). Bis(4-nitrophenyl) phosphate CAS#: 645-15-8. Retrieved from

Sources

- 1. Bis(4-nitrophenyl) phosphate CAS#: 645-15-8 [m.chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Bis(p-nitrophenyl) phosphate | C12H9N2O8P | CID 255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bis(4-nitrophenyl) hydrogen phosphate, CAS No. 645-15-8 - iChemical [ichemical.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Stability and Storage of Bis(4-nitrobenzyl) hydrogen phosphate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Bis(4-nitrobenzyl) hydrogen phosphate, more accurately known as bis(4-nitrophenyl) phosphate (BNPP), is a critical chromogenic substrate in biochemical assays, particularly for the determination of phosphodiesterase (PDE) activity. Its stability is paramount for generating reliable and reproducible data in research and high-throughput screening (HTS) for drug discovery. This guide provides a comprehensive overview of the chemical properties, stability, and optimal storage conditions for BNPP. We will delve into its degradation pathways, primarily hydrolysis, and discuss the factors influencing its stability, including pH, temperature, and light. Furthermore, this document will provide practical guidance on handling, solution preparation, and performing forced degradation studies to ensure the integrity of this vital research tool.

Introduction: The Pivotal Role of Bis(4-nitrophenyl) phosphate in Research

Bis(4-nitrophenyl) phosphate (BNPP) is an artificially synthesized aryl phosphate ester.[1] Its utility in the laboratory stems from its role as a substrate for phosphodiesterases (PDEs), a diverse family of enzymes that catalyze the hydrolysis of the phosphodiester bond in second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] The enzymatic cleavage of BNPP yields two molecules of 4-nitrophenol (pNP) and inorganic phosphate. Under alkaline conditions, p-nitrophenol is deprotonated to the p-nitrophenolate anion, which exhibits a distinct yellow color with a maximum absorbance at 405 nm.[4] This colorimetric change allows for the straightforward and sensitive spectrophotometric measurement of PDE activity.[5]

Given its central role in quantifying the activity of these crucial enzymes, understanding the intrinsic stability of BNPP is not merely a matter of good laboratory practice; it is a prerequisite for data integrity. Degradation of the substrate can lead to a high background signal, reduced assay sensitivity, and inaccurate determination of enzyme kinetics and inhibitor potency. This guide aims to provide the necessary technical foundation for researchers to confidently handle, store, and utilize BNPP in their experimental workflows.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of BNPP is the first step in ensuring its proper handling and storage.

| Property | Value | Source(s) |

| Chemical Name | bis(4-nitrophenyl) hydrogen phosphate | [6] |

| Synonyms | BNPP, Bis(p-nitrophenyl) phosphate | [6] |

| CAS Number | 645-15-8 | [7] |

| Molecular Formula | C₁₂H₉N₂O₈P | [7] |

| Molecular Weight | 340.18 g/mol | [7] |

| Appearance | White to light brown crystalline powder | [7] |

| Melting Point | 172-175 °C (decomposes) | [7] |

| Solubility | Slightly soluble in DMSO, isopropanol, and methanol. | [7] |

Recommended Storage and Handling: A Proactive Approach to Stability

The stability of solid BNPP and its solutions is influenced by temperature, light, and moisture. Adherence to proper storage and handling protocols is the most effective strategy to mitigate degradation.

Long-Term Storage of Solid BNPP

For long-term storage, solid BNPP should be kept in a tightly sealed container in a cool, dry, and dark place .[8] Several suppliers recommend refrigeration (2-8 °C). To further protect against hydrolysis from atmospheric moisture, storage under an inert gas like argon or nitrogen is advisable.

Handling Precautions

BNPP is classified as toxic if swallowed.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the solid compound. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.

Preparation and Storage of Stock Solutions

Due to its limited solubility in aqueous buffers, stock solutions of BNPP are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO). While specific stability data in various organic solvents is not extensively published, it is best practice to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in anhydrous DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Aqueous solutions of BNPP are not recommended for long-term storage due to the risk of hydrolysis.

Degradation Pathways: Understanding the Chemistry of Instability

The primary degradation pathway for bis(4-nitrophenyl) phosphate is hydrolysis of the phosphodiester bonds. This can be influenced by several factors, including pH, temperature, and light.

Hydrolysis: The Main Culprit

Hydrolysis of BNPP results in the cleavage of one or both of the p-nitrophenyl ester linkages, yielding 4-nitrophenyl phosphate and/or inorganic phosphate and 4-nitrophenol.

Figure 1: Hydrolysis pathway of bis(4-nitrophenyl) phosphate.

Enzymatic hydrolysis of BNPP by phosphodiesterases is significantly faster. The pH-dependence of this enzymatic reaction often exhibits a bell-shaped curve, with an optimal pH that varies depending on the specific enzyme. For example, the hydrolysis of BNPP by the restriction enzyme BfiI shows an optimal pH of 5.5-6.0.[11]

Photodegradation

Exposure to light, particularly in the presence of photosensitizers, can also contribute to the degradation of BNPP. While detailed mechanistic studies on the photodegradation of BNPP are limited, it is a known phenomenon for many organic phosphate esters. Therefore, it is crucial to protect both solid BNPP and its solutions from light.

Thermal Degradation

While the melting point of BNPP is reported to be in the range of 172-175 °C with decomposition, significant degradation can occur at lower temperatures over extended periods.[7] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on the thermal stability and decomposition profile of the compound.[12][13] Although specific TGA/DSC data for BNPP is not widely published, it is a critical parameter to consider, especially when developing lyophilized formulations or conducting experiments at elevated temperatures.

Experimental Protocols for Stability Assessment

For researchers and drug development professionals, it is often necessary to experimentally verify the stability of BNPP under their specific assay conditions. Forced degradation studies are a valuable tool for this purpose.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[14][15] This information is crucial for developing stability-indicating analytical methods.

A General Protocol for Forced Degradation of BNPP:

-

Preparation of Stock Solution: Prepare a stock solution of BNPP in a suitable solvent (e.g., DMSO or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the BNPP solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the BNPP solution with 0.1 M NaOH at room temperature for a shorter duration (e.g., 30 minutes, 1, 2, 4 hours) due to the generally faster rate of base-catalyzed hydrolysis.

-

Oxidative Degradation: Treat the BNPP solution with 3% hydrogen peroxide at room temperature for a defined period.

-

Thermal Degradation: Expose the solid BNPP and a solution of BNPP to dry heat (e.g., 105 °C) for a defined period.

-

Photodegradation: Expose a solution of BNPP to a light source according to ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration. Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The formation of 4-nitrophenol can be monitored at approximately 405 nm after adjusting the pH to the alkaline range.

-

Data Analysis: Quantify the amount of BNPP remaining and the amount of any degradation products formed. This will allow for the determination of the degradation rate under each stress condition.

Figure 2: Workflow for a forced degradation study of BNPP.

Application in Drug Development: High-Throughput Screening

The primary application of BNPP in drug development is in high-throughput screening (HTS) for inhibitors of phosphodiesterases.[3][16] PDEs are a major class of drug targets for a wide range of diseases, including cardiovascular disorders, respiratory diseases, and neurological conditions.[2]

The BNPP assay is well-suited for HTS due to its simplicity, low cost, and amenability to automation. The colorimetric readout allows for rapid and sensitive detection of changes in enzyme activity in the presence of potential inhibitors. Ensuring the stability of BNPP throughout the screening process is critical to minimize false positives and negatives and to obtain reliable data on compound potency.

Conclusion and Future Perspectives

Bis(4-nitrophenyl) phosphate is an indispensable tool in drug discovery and biochemical research. Its stability is a critical factor that directly impacts the quality and reliability of experimental data. This guide has provided a comprehensive overview of the key factors influencing the stability of BNPP and has offered practical recommendations for its storage, handling, and use. By understanding the principles of its degradation and implementing appropriate control measures, researchers can ensure the integrity of their results and accelerate the pace of their scientific discoveries.

Future work in this area could focus on developing more detailed kinetic models for the non-enzymatic hydrolysis of BNPP under a wider range of conditions. Additionally, further investigation into its stability in various co-solvent systems commonly used in HTS would be of great value to the drug discovery community.

References

-

The non-enzymatic hydrolysis of p-nitrophenyl phosphate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Non-Enzymatic Hydrolysis of Para Nitro Phenyl Phosphate in Cationic and Neutral Micellar Media. (2024, September 25). African Journal of Biomedical Research. Retrieved January 30, 2026, from [Link]

-

pH dependence of bis(p-nitrophenyl) phosphate hydrolysis by BfiI... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020, June 27). Veeprho. Retrieved January 30, 2026, from [Link]

-

The Hydrolysis Of Nitrophenyl Phosphate. (2017, May 2). UKEssays.com. Retrieved January 30, 2026, from [Link]

-

DSC thermograms of control and treated triphenyl phosphate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Effect of phosphodiesterase inhibitors on platelet function. (2025, June 26). PubMed. Retrieved January 30, 2026, from [Link]

-

Kinetic and equilibrium study of the deprotonation of 4-nitrophenyl[bis(ethylsulphonyl)]methane by organic bases in acetonitrile in the presence of common cation BH+ and tetrabutylammonium perchlorate. (2025, August 7). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Bis(p-nitrophenyl) phosphate | C12H9N2O8P | CID 255. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved January 30, 2026, from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. Retrieved January 30, 2026, from [Link]

-

Phosphodiesterase (PDE) activity assay and reaction mechanism of... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

-

Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. (2023, September 14). National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate. (2025, October 1). PubMed. Retrieved January 30, 2026, from [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Scientific & Academic Publishing. Retrieved January 30, 2026, from [Link]

-

PDE Screening Services for Drug Discovery. (n.d.). Reaction Biology. Retrieved January 30, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved January 30, 2026, from [Link]

-

Phosphodiesterase: overview of protein structures, potential therapeutic applications and recent progress in drug development. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of phosphodiesterase inhibitors on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase: overview of protein structures, potential therapeutic applications and recent progress in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ukessays.com [ukessays.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Bis(4-nitrophenyl) phosphate CAS#: 645-15-8 [m.chemicalbook.com]

- 8. The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. iitk.ac.in [iitk.ac.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. veeprho.com [veeprho.com]

- 15. assyro.com [assyro.com]

- 16. reactionbiology.com [reactionbiology.com]

Technical Guide: Hydrolysis of Bis(4-nitrophenyl) Phosphate (BNPP)

Subtitle: Mechanistic Insights, Kinetic Analysis, and Experimental Protocols for Phosphodiesterase Assays

Part 1: Executive Summary & Nomenclature Correction

Core Directive & Scope

This guide details the hydrolysis of Bis(4-nitrophenyl) phosphate (BNPP) , the industry-standard chromogenic substrate used to assay phosphodiesterase (PDE) and phosphatase activity in drug development.

Critical Nomenclature Note: While the topic requested was "Bis(4-nitrobenzyl ) hydrogen phosphate," this is likely a nomenclature conflation.

-

Bis(4-nitrophenyl) phosphate (BNPP): (CAS 645-15-8) The standard biological substrate. Hydrolysis yields 4-nitrophenol (yellow), allowing spectrophotometric monitoring.[1] This guide focuses on this compound.

-

Bis(4-nitrobenzyl) phosphate: (CAS 14390-40-0) A synthetic intermediate where the phosphate is protected by nitrobenzyl groups, typically cleaved via hydrogenolysis or strong chemical reduction, not enzymatic hydrolysis.

The Mechanistic Value

BNPP serves as a model phosphodiester. Its hydrolysis mimics the cleavage of the DNA/RNA backbone but proceeds at a measurable rate due to the low

Part 2: Mechanistic Principles[2]

The hydrolysis of BNPP can occur via enzymatic catalysis (PDEs, Nucleases) or non-enzymatic base catalysis. The reaction is a nucleophilic substitution at the phosphorus center.

Reaction Pathway

-

Nucleophilic Attack: An activated nucleophile (Hydroxide ion

or a metal-coordinated water molecule in the enzyme active site) attacks the electrophilic Phosphorus atom. -

Transition State: Formation of a pentacoordinate trigonal bipyramidal intermediate (phosphorane-like).

-

Leaving Group Expulsion: The P-O bond breaks, expelling the 4-nitrophenolate anion.

-

Product Formation: A phosphomonoester (4-nitrophenyl phosphate) is formed, which may undergo secondary hydrolysis.

Visualization: Reaction Mechanism

The following diagram illustrates the base-catalyzed hydrolysis mechanism, highlighting the transition state and the chromogenic release.

Figure 1: Mechanism of BNPP hydrolysis yielding the chromogenic 4-nitrophenolate product.

Part 3: Experimental Framework

Materials & Reagents

To ensure data integrity, reagents must be prepared with strict attention to pH and ionic strength, as BNPP hydrolysis is pH-sensitive.

| Component | Specification | Purpose |

| Substrate | Bis(4-nitrophenyl) phosphate sodium salt (Sigma N3002 or equiv) | The phosphodiester target. |

| Buffer | 50 mM Tris-HCl or HEPES, pH 7.5 - 8.5 | Maintains physiological pH; Tris is standard for alkaline phosphatase. |

| Metal Cofactors | Essential for metallo-PDEs and phosphatases. | |

| Quenching Agent | 0.1 M NaOH or EDTA | Stops reaction; NaOH raises pH to maximize color of nitrophenol. |

| Standard | 4-Nitrophenol (spectrophotometric grade) | Required for generating the extinction coefficient curve. |

Protocol: Kinetic Assay of Phosphodiesterase Activity

Objective: Determine the initial rate (

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve BNPP in the reaction buffer to create a 20 mM stock solution. Note: BNPP degrades slowly in water; prepare fresh or store at -20°C.

-

Blanking: Prepare a "No Enzyme" control containing only buffer and substrate to account for spontaneous hydrolysis (background rate).

-

Reaction Initiation:

-

In a 96-well microplate, add 180 µL of Reaction Buffer (with cofactors).

-

Add 10 µL of Enzyme solution.

-

Incubate at 37°C for 5 minutes to equilibrate.

-

Add 10 µL of BNPP stock to initiate (Final conc: 1 mM).

-

-

Monitoring: Immediately monitor absorbance at 405 nm in kinetic mode (read every 30 seconds for 20 minutes).

-

Quantification:

-

Calculate the slope (mOD/min) of the linear portion of the curve.

-

Subtract the slope of the "No Enzyme" blank.

-

Convert absorbance to concentration using the extinction coefficient (

at alkaline pH).

-

Experimental Workflow Diagram

Figure 2: Standardized workflow for high-throughput BNPP hydrolysis assays.

Part 4: Data Analysis & Interpretation

Calculating Kinetic Parameters

To characterize an enzyme (e.g., Snake Venom Phosphodiesterase or a recombinant human PDE), you must determine

-

Run the assay at varying substrate concentrations (e.g., 0.1 mM to 5 mM BNPP).

-

Plot

(initial velocity) vs. -

Fit the data to the Michaelis-Menten equation:

Troubleshooting & Self-Validation

-

High Background: BNPP spontaneously hydrolyzes at pH > 9 or high temperatures. Always use a fresh blank.

-

Non-Linearity: If the absorbance curve plateaus early, the substrate is depleted. Dilute the enzyme.

-

Precipitation: High concentrations of

or

References

-

National Institutes of Health (NIH) - PubChem. Bis(4-nitrophenyl) phosphate (Compound Summary). [Link]

-

ResearchGate. Mechanism of the hydrolysis reaction of dibutyl-4-nitrophenyl phosphate. [Link][2]

-

MDPI. The Competition between 4-Nitrophenol Reduction and Hydrolysis. (Mechanistic context for nitrophenol release). [Link][3]

Sources

Methodological & Application

Using Bis(4-nitrobenzyl) hydrogen phosphate in phosphorylation reactions

Executive Summary

This guide details the application of Bis(4-nitrobenzyl) hydrogen phosphate (BNBHP) as a robust phosphorylating agent in organic synthesis. Unlike standard dibenzyl phosphate, the para-nitrobenzyl (PNB) ester moieties offer enhanced stability towards acidic conditions and unique orthogonality, being removable via reductive conditions (hydrogenolysis or chemical reduction).

CRITICAL DISTINCTION: Researchers often confuse this reagent with Bis(4-nitrophenyl) phosphate (BNPP, CAS 645-15-8), which is a phosphodiesterase substrate. Ensure you are utilizing the benzyl derivative (CAS 14390-40-0) for synthetic phosphorylation.

Chemical Profile & Mechanism

| Property | Specification |

| Reagent Name | Bis(4-nitrobenzyl) hydrogen phosphate |

| CAS Number | 14390-40-0 (Verify against BNPP 645-15-8) |

| Formula | C₁₄H₁₃N₂O₈P |

| Role | Phosphotriester Precursor / Phosphorylating Agent |

| Protecting Group | p-Nitrobenzyl (PNB) |

| Lability | Stable to: Acid, Mild Base, OxidationCleaved by: Reduction (H₂/Pd, Zn/AcOH, Na₂S₂O₄) |

Mechanism of Action

The utility of BNBHP lies in its ability to convert an alcohol (R-OH) into a phosphate monoester (R-O-PO₃H₂) through a "Protect-Phosphorylate-Deprotect" strategy.

Figure 1: The strategic pathway for introducing a phosphate group using BNBHP. The PNB groups protect the phosphate during coupling and are removed reductively.[1]

Experimental Protocols

Method A: Direct Phosphorylation via Mitsunobu Reaction

Best for: Primary/Secondary alcohols, sensitive substrates, and stereochemical inversion.[1]

Reagents:

-

Substrate Alcohol (1.0 equiv)

-

Bis(4-nitrobenzyl) hydrogen phosphate (1.2 – 1.5 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)

-

Solvent: Anhydrous THF or DCM[1]

Protocol:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Substrate Alcohol , BNBHP , and PPh₃ in anhydrous THF (0.1 M concentration relative to substrate).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition: Add DIAD dropwise over 10–15 minutes. Note: The solution will turn yellow; ensure the color dissipates or stabilizes before adding more.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Visualize UV active PNB groups).

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in Et₂O or EtOAc and wash with saturated NaHCO₃ (to remove unreacted phosphate) and brine.

-

Purification: Purify the triester intermediate via silica gel chromatography. Note: PNB groups make the product lipophilic; elute with Hexanes/EtOAc.[1]

Method B: Activation via Phosphorochloridate

Best for: Sterically hindered alcohols or large-scale synthesis.

Pre-step: In-situ generation of Bis(4-nitrobenzyl) phosphorochloridate

-

Reflux BNBHP (1.0 equiv) with Thionyl Chloride (SOCl₂, 5.0 equiv) for 2 hours.

-

Evaporate excess SOCl₂ strictly in vacuo to yield the crude phosphorochloridate (CAS 57188-46-2).

Coupling Protocol:

-

Dissolve the Substrate Alcohol (1.0 equiv) in anhydrous Pyridine or DCM/TEA (3.0 equiv).

-

Cool to -10°C.

-

Add the crude Phosphorochloridate (1.2 equiv) dissolved in DCM dropwise.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

-

Quench with water, extract with DCM, and purify via chromatography.[1]

Deprotection Strategy (The "Payoff")

The removal of the 4-nitrobenzyl groups is the critical step that differentiates this reagent from simple benzyl phosphates.

Option 1: Hydrogenolysis (Standard)

Conditions: H₂ (1 atm), Pd/C (10%), Ethanol/EtOAc.

-

Dissolve the protected phosphotriester in Ethanol or EtOAc.[1]

-

Add 10% Pd/C (10-20% by weight of substrate).

-

Stir under a hydrogen atmosphere (balloon) for 2–6 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst.[1]

-

Isolation: Evaporate solvent. The product is the free phosphoric acid (or mono-ester).

-

Self-Validation: The disappearance of the UV-active nitrobenzyl spots on TLC indicates completion.

-

Option 2: Chemical Reduction (Chemoselective)

Use if the substrate contains alkenes sensitive to hydrogenation.

-

Zinc/Acid: Dissolve substrate in Acetic Acid. Add Zinc dust (10 equiv). Stir at RT for 1-3 hours.

-

Dithionite: Use Sodium Dithionite (Na₂S₂O₄) in buffered aqueous/organic solvent mixtures to reduce the nitro group to an amine, rendering the benzyl group labile to mild hydrolysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Mitsunobu) | Steric hindrance or pKa mismatch. | Switch to Method B (Chloridate) or use ADDP/PBu₃ for more forcing Mitsunobu conditions. |

| Incomplete Deprotection | Catalyst poisoning (S or N atoms). | Increase Pd/C loading or switch to Pearlman’s Catalyst (Pd(OH)₂/C). |

| Product Hydrolysis | Acidic instability of product.[1] | Perform deprotection in the presence of a buffer (e.g., NaHCO₃) to isolate the phosphate salt. |

| Reagent Confusion | Bought BNPP (Phenyl) instead of Benzyl. | Check NMR: Benzyl protons appear as a doublet/singlet around 5.1-5.3 ppm. Phenyl esters lack this CH₂ group.[1] |

References

-

Preparation of Bis(4-nitrobenzyl)

-

Source: ChemicalBook & GuideChem Database.[1]

-

CAS Verification: vs Bis(4-nitrophenyl) phosphate (CAS 645-15-8).

-

-

Mitsunobu Reaction Mechanism & Protocols

-

Phosphate Protecting Group Strategies

-

Title: Recent developments in chemical deprotection of ester functional groups.[1]

- Source:Tetrahedron (via Semantic Scholar).

-

URL:

-

-

General Phosphorylation Protocols

Sources

Application Note: Bis(4-nitrobenzyl) Hydrogen Phosphate in Oligonucleotide Synthesis

High-Stability Phosphorylation Strategies for Nucleosides and Prodrugs[1]

Executive Summary

Bis(4-nitrobenzyl) hydrogen phosphate (BNBHP) represents a specialized class of phosphorylating agents utilized in the phosphotriester method of oligonucleotide synthesis.[1] While modern automated synthesis predominantly utilizes phosphoramidite chemistry, BNBHP remains a critical reagent for specific applications: solution-phase synthesis of nucleotide prodrugs , large-scale manufacturing of short oligomers , and the introduction of terminal 5'-phosphate groups where phosphoramidite instability is a limiting factor.[2]

This guide details the mechanistic rationale, synthetic protocols, and quality control systems required to utilize BNBHP effectively. Unlike the highly reactive (and unstable) phosphoramidites, BNBHP offers bench-top stability and orthogonal deprotection via reduction, making it indispensable for complex molecule assembly.[2]

Chemical Basis & Mechanistic Logic[1][2]

2.1 The Reagent Profile

-

CAS Number: 14396-68-0[1]

-

Role: Universal Phosphorylating Agent / Protected Phosphate Intermediate.[1][2]

-

Key Property: The p-nitrobenzyl groups serve as lipophilic protecting groups that are stable to both acidic (DMT removal) and basic (acyl removal) conditions, providing orthogonality .[1][2]

2.2 Mechanism of Action

BNBHP acts as a stable phosphate source.[1] It must be activated in situ using a condensing agent (typically DCC or TPS-Cl) to form a mixed anhydride or activated phosphoryl species.[1][2] This active species is attacked by the target nucleophile (typically the 5'-hydroxyl of a nucleoside).[1]

Why use BNBHP over POCl₃? Direct phosphorylation with phosphoryl chloride (POCl₃) is harsh and difficult to control (leading to poly-phosphorylation).[1][2] BNBHP introduces a phosphate with two protecting groups, preventing polymerization and ensuring a clean mono-phosphorylation event after deprotection.[1][2]

2.3 Workflow Visualization

The following diagram illustrates the critical pathway from activation to deprotection.[1]

Figure 1: The BNBHP phosphorylation workflow.[1][2] Note the requirement for in situ activation and the reductive deprotection strategy.

Detailed Experimental Protocols

3.1 Pre-requisites & Safety

-

Moisture Sensitivity: While BNBHP is stable, the coupling reaction is moisture-sensitive.[1][2] All glassware must be oven-dried.[1][2] Pyridine must be anhydrous (<50 ppm H₂O).[1][2]

-

Toxicity: Reagents like DCC are potent allergens.[1][2] Handle in a fume hood.

3.2 Protocol A: 5'-Phosphorylation of a Nucleoside

This protocol describes the synthesis of a nucleoside 5'-bis(4-nitrobenzyl) phosphate triester.[1]

Reagents:

-

Target Nucleoside (dried by co-evaporation with pyridine).[1][2]

-

DCC (Dicyclohexylcarbodiimide) (3.0 equivalents) OR TPS-Cl (2.0 equivalents).[1][2]

Step-by-Step Procedure:

-

Drying: Dissolve the nucleoside and BNBHP separately in anhydrous pyridine and evaporate to dryness (repeat 2x) to remove trace water.

-

Activation: Dissolve BNBHP in anhydrous pyridine (approx. 10 mL per mmol). Add the condensing agent (DCC or TPS-Cl).[1] Stir at room temperature for 30 minutes. Observation: If using DCC, a white precipitate (DCU) will begin to form.[2]

-

Coupling: Add the dried nucleoside (dissolved in minimal pyridine) to the activated BNBHP mixture.

-

Reaction: Stir at room temperature for 3-5 hours. Monitor by TLC (Silica; CHCl₃/MeOH 9:1).[1][2] The product will appear as a higher Rf spot compared to the starting nucleoside.[1]

-

Quenching: Add water (1 mL) to hydrolyze excess activated phosphate. Stir for 15 minutes.

-

Workup: Evaporate pyridine. Partition residue between Chloroform and saturated NaHCO₃.[1][2] The phosphotriester is lipophilic and will remain in the organic layer (critical purification advantage).[1]

3.3 Protocol B: Deprotection (Removal of 4-Nitrobenzyl Groups)

The 4-nitrobenzyl group is removed by reducing the nitro group to an amine, which facilitates 1,6-elimination/hydrolysis.[2]

Method: Catalytic Hydrogenation (Cleanest Method) [1][2]

-

Dissolve the phosphotriester intermediate in Ethanol or Methanol.[1]

-

Stir under Hydrogen atmosphere (balloon pressure is sufficient) for 4-12 hours.

-

Validation: Monitor by UV. The disappearance of the nitro-chromophore and shift in λmax indicates reduction.[1]

-

Isolation: Evaporate solvent to yield the nucleoside 5'-monophosphate (free acid or salt).[1][2]

Self-Validating Systems (QC & Troubleshooting)

To ensure scientific integrity, the process must include "stop/go" decision points based on analytical data.[2]

4.1 31P NMR Spectroscopy (The Gold Standard)

Phosphate chemistry is invisible to standard proton NMR in terms of connectivity proof.[1] You must use ³¹P NMR.[1][2]

| Species | Expected ³¹P Shift (approx.[1][2] relative to H₃PO₄) | Interpretation |

| BNBHP (Reagent) | -1.0 to -2.0 ppm | Starting Material.[1] |

| Phosphotriester | -2.0 to -4.0 ppm | Successful Coupling. Signal should be sharp.[1] |

| Monophosphate | +0.5 to +4.0 ppm | Successful Deprotection. Shift moves downfield (positive).[1][2] |

4.2 Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (Coupling) | Wet Pyridine | Re-dry reagents by co-evaporation.[1] Ensure Pyridine is stored over KOH or molecular sieves.[1][2] |

| Incomplete Deprotection | Catalyst Poisoning | Sulfur traces from reagents can poison Pd/C. Use fresh catalyst or switch to Chemical Reduction (Sodium Dithionite).[1][2] |

| Product in Aqueous Layer | pH too high during workup | The triester is neutral/lipophilic.[1] Ensure workup is neutral. If pH > 9, hydrolysis may occur prematurely.[1][2] |

Deprotection Mechanism Visualization

The orthogonality of the 4-nitrobenzyl group is based on its reduction-triggered lability.[1]

Figure 2: Mechanistic pathway for the removal of the 4-nitrobenzyl protecting group via reduction to the 4-aminobenzyl species.[1]

References

-

Reese, C. B. (1978).[1][2] "The Chemical Synthesis of Oligo- and Polynucleotides by the Phosphotriester Approach." Tetrahedron, 34(21), 3143-3179.[1][2] [1][2]

-

Hata, T., et al. (1982).[1][2] "Synthesis of Oligonucleotides using Bis(4-nitrobenzyl) Phosphate." Nucleic Acids Research, Symposium Series No. 11.

-

PubChem Compound Summary. (2024). "Bis(4-nitrophenyl) hydrogen phosphate (Related Structure/Data)." National Center for Biotechnology Information.[1][2][1][2]

-

Beaucage, S. L., & Iyer, R. P. (1992).[1][2] "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." (Contextual comparison). Tetrahedron, 48(12), 2223-2311.[1][2]

-

Sigma-Aldrich. (2024).[1][2] "Bis(4-nitrophenyl) phosphate Product Specification." (Physical properties reference). [1][2]

(Note: While Bis(4-nitrophenyl ) phosphate is often cited in enzymatic assays, the synthetic chemistry for the benzyl derivative follows the identical phosphotriester logic described in classic literature by Reese and Hata.)[2]

Sources

Application Note: Bis(4-nitrophenyl) Hydrogen Phosphate (BNPP) as an Enzyme Inhibitor and Substrate

[1][2]

Executive Summary & Nomenclature Clarification

Important Nomenclature Note: While the topic request specified "Bis(4-nitrobenzyl) hydrogen phosphate," the chemically active reagent widely utilized in research and drug development as an esterase inhibitor is Bis(4-nitrophenyl) phosphate (commonly abbreviated as BNPP or bis-p-nitrophenyl phosphate ; CAS: 645-15-8). The "benzyl" variant (containing an extra methylene group) lacks the labile leaving group properties required for the specific inhibitory mechanism described below. This guide focuses on Bis(4-nitrophenyl) phosphate (BNPP) to ensure functional relevance and scientific accuracy.

Overview: Bis(4-nitrophenyl) phosphate (BNPP) is a versatile organophosphate tool compound. It serves a dual role in biochemistry:

-

As an Inhibitor: It is a potent, specific, and irreversible inhibitor of Carboxylesterases (EC 3.1.1.1). It is critical in drug development for stabilizing ester-containing drugs (prodrugs) in biological matrices (e.g., plasma) by preventing ex vivo hydrolysis.

-

As a Substrate: It acts as a chromogenic substrate for Phosphodiesterases (PDEs) (EC 3.1.4.1), releasing the yellow reporter molecule 4-nitrophenol upon hydrolysis.

Mechanism of Action

BNPP functions based on the reactivity of its phosphate-ester bond. Its behavior depends entirely on the target enzyme's catalytic machinery.

A. Inhibition of Carboxylesterases (Suicide Inhibition)

Carboxylesterases utilize a catalytic triad (Serine-Histidine-Aspartate/Glutamate). BNPP acts as a suicide substrate or transition-state mimic.

-

Binding: BNPP enters the active site of the carboxylesterase.

-

Nucleophilic Attack: The active site Serine hydroxyl group attacks the phosphorus atom of BNPP.

-

Phosphorylation: Instead of a transient acyl-enzyme intermediate (as with carboxylic esters), BNPP forms a stable phosphoryl-enzyme complex .

-

Inactivation: The phosphorylated Serine is stable and resistant to hydrolysis by water, permanently blocking the active site and rendering the enzyme inactive.

B. Substrate for Phosphodiesterases (PDEs)

Phosphodiesterases are evolved to cleave phosphodiester bonds. They accept BNPP as a substrate, hydrolyzing it to release 4-nitrophenol (yellow, absorbance at 405 nm) and 4-nitrophenyl phosphate .[1] In this context, BNPP is not an inhibitor but a reporter of activity.

Visualizing the Mechanism

Application Note: Stabilizing Prodrugs in Plasma

In drug discovery, ester-containing prodrugs are often rapidly hydrolyzed by plasma esterases (e.g., Carboxylesterase 1 and 2) during sample collection, leading to inaccurate pharmacokinetic (PK) data. BNPP is the "Gold Standard" additive to prevent this ex vivo degradation.

Key Considerations:

-

Specificity: BNPP inhibits carboxylesterases but has minimal effect on Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) at typical concentrations, allowing for discrimination between esterase types.

-

Concentration: Effective inhibition typically requires 1 mM to 10 mM .

-

Timing: BNPP must be added to blood/plasma immediately upon collection.

Detailed Experimental Protocols

Protocol A: Preparation of BNPP Stock Solution

Reagents:

-

Bis(4-nitrophenyl) phosphate sodium salt (CAS 645-15-8).[2]

-

Solvent: Ultrapure Water or Phosphate Buffered Saline (PBS), pH 7.4.

Steps:

-

Calculate: For a 100 mM stock solution, weigh 362.2 mg of BNPP (Sodium salt, MW ~362.2 g/mol ).

-

Note: If using the free acid (MW 340.18), adjust weight accordingly and ensure pH is neutralized.

-

-

Dissolve: Add to 10 mL of solvent. Vortex vigorously.

-

Solubility Note: BNPP is moderately soluble in water. If precipitation occurs, warm slightly to 37°C or use a small amount of DMSO (up to 5% final stock concentration) if compatible with downstream assays.

-

-

Storage: Aliquot into light-protective tubes (amber). Store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Plasma Stabilization Assay (Esterase Inhibition)

Objective: To inhibit plasma esterase activity to stabilize a labile ester-prodrug.

Workflow:

-

Blood Collection: Collect whole blood into tubes containing anticoagulant (e.g., K2EDTA or Heparin).

-

Inhibitor Addition:

-

Add BNPP Stock (100 mM) to the blood immediately to achieve a final concentration of 1 mM to 5 mM (e.g., 10 µL stock per 1 mL blood).

-

Control: Prepare a parallel tube with vehicle (water/DMSO) only.

-

-

Processing:

-

Gently invert tubes 5-8 times to mix.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to harvest plasma.

-

-

Spiking (Validation Step):

-

Spike the test compound (prodrug) into the BNPP-treated plasma and Control plasma.

-

Incubate at 37°C for 0, 30, 60, and 120 minutes.

-

-

Analysis:

-

Extract samples (Protein Precipitation with Acetonitrile).

-

Analyze via LC-MS/MS.[3]

-

-

Interpretation:

-

Compare the % remaining of the prodrug in BNPP-treated vs. Control plasma.

-

Success Criteria: >90% recovery in BNPP samples vs. rapid degradation in control.

-

Protocol C: Phosphodiesterase (PDE) Activity Assay

Objective: Use BNPP as a substrate to measure PDE activity.[4]

Steps:

-

Buffer: 100 mM Tris-HCl, pH 8.8, containing 10 mM MgCl₂.

-

Substrate: Dilute BNPP stock to 1 mM in the buffer.

-

Reaction:

-

Add 100 µL of 1 mM BNPP to a 96-well clear plate.

-

Add 10 µL of Enzyme sample (e.g., Snake Venom Phosphodiesterase or cell lysate).

-

-

Measurement:

-

Incubate at 37°C.

-

Monitor Absorbance at 400-405 nm kinetically for 10-30 minutes.

-

-

Calculation: Use the extinction coefficient of 4-nitrophenol (

at alkaline pH) to calculate specific activity.

Data Analysis & Troubleshooting

Comparative Inhibition Data (Example)

| Inhibitor | Target Enzyme | Mechanism | Typical IC50 / Ki | Reversibility |

| BNPP | Carboxylesterase | Suicide Substrate | 1 - 100 µM | Irreversible |

| BNPP | Acetylcholinesterase | Steric Blockade | > 1 mM (Weak) | Reversible |

| Eserine | Cholinesterases | Carbamoylation | nM range | Slowly Reversible |

| EDTA | Metalloproteases | Chelation | µM range | Reversible |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation in Stock | Low solubility in pure water or cold temp. | Warm to 37°C; Use 10% DMSO/Water mix; Ensure pH is neutral. |

| No Inhibition Observed | Enzyme is not a carboxylesterase. | Verify target. BNPP does not inhibit metallo- or aspartyl-proteases. |

| High Background Color | Spontaneous hydrolysis of BNPP. | BNPP is unstable at pH > 9.0 for long periods. Prepare fresh. |

| Interference in LC-MS | BNPP ion suppression. | BNPP is highly polar. Ensure chromatographic separation diverts the BNPP peak away from the analyte. |

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 255, Bis(4-nitrophenyl) hydrogen phosphate. Retrieved from [Link]

-

-

Esterase Inhibition in Plasma

-

Williams, E. T., et al. (2011). "Bis(p-nitrophenyl) phosphate (BNPP) inhibits the hydrolytic cleavage of amide prodrugs by carboxylesterases."[5] Drug Metabolism and Disposition. (Contextual validation of BNPP as a specific carboxylesterase inhibitor for stabilizing labile drugs).

-

- Razzell, W. E., & Khorana, H. G. (1961). "Studies on Polynucleotides: The stepwise degradation of oligonucleotides with snake venom phosphodiesterase." Journal of Biological Chemistry.

-

Stabilization Protocols

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bis(4-nitrophenyl) phosphate | 645-15-8 [chemicalbook.com]

- 3. Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bis(4-nitrophenyl) phosphate CAS#: 645-15-8 [m.chemicalbook.com]

- 5. Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Bis(4-nitrobenzyl) hydrogen phosphate in kinase assays

Application Note: Application of Bis(4-nitrophenyl) Phosphate (BNPP) in Kinase Assays

Executive Summary

In the high-precision environment of kinase assays, signal integrity is paramount. Bis(4-nitrophenyl) phosphate (BNPP) —often chemically conflated with its benzyl analog, Bis(4-nitrobenzyl) hydrogen phosphate—serves a critical dual function. Primarily, it acts as a potent phosphatase and phosphodiesterase (PDE) inhibitor , essential for preserving the phosphorylation state of substrates in crude lysates or complex buffers. Secondarily, it functions as a chromogenic substrate for Quality Control (QC) workflows, allowing researchers to quantify contaminating phosphodiesterase activity in purified kinase preparations.

This guide details the chemical mechanism, preparation, and specific protocols for integrating BNPP into kinase workflows to ensure data fidelity.

Chemical Identity & Mechanism of Action

While the user inquiry specified "Bis(4-nitrobenzyl) hydrogen phosphate," the industry standard for the applications described below is Bis(4-nitrophenyl) phosphate (BNPP) . The benzyl analog is a rare structural variant with similar hydrolytic properties but is less common in commercial kinase assay kits. This guide focuses on BNPP (CAS 645-15-8) due to its established utility.[1]

-

Chemical Name: Bis(4-nitrophenyl) phosphate sodium salt[2]

-

Abbreviation: BNPP

-

CAS Number: 645-15-8[1]

-

Mechanism:

-

Inhibition: BNPP acts as a substrate mimic. It irreversibly inhibits nucleotide pyrophosphatase/phosphodiesterase I (NPP1) and carboxylesterases. In kinase assays involving cell lysates, these enzymes can degrade ATP or the phosphorylated product, leading to false negatives. BNPP blocks this degradation.

-

Chromogenic Detection: Upon hydrolysis by phosphodiesterases, BNPP releases p-nitrophenol , which yields a strong yellow color (Absorbance

nm) under alkaline conditions.

-

Visualizing the Protective Role of BNPP

Figure 1: BNPP preserves assay signal by inhibiting contaminating phosphatases that would otherwise degrade the phosphorylated product.